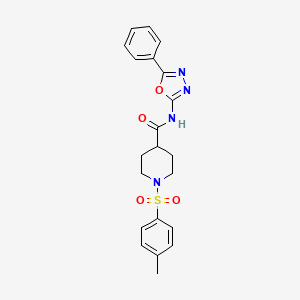

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Description

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-15-7-9-18(10-8-15)30(27,28)25-13-11-16(12-14-25)19(26)22-21-24-23-20(29-21)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMPWWVUXMSMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids. The tosylpiperidine moiety is then introduced through a nucleophilic substitution reaction. The final product is obtained by coupling the oxadiazole and tosylpiperidine intermediates under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: It is being investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with nucleic acids, enzymes, and proteins, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Notes:

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its specific molecular structure, which includes a piperidine ring substituted with a tosyl group and an oxadiazole moiety. The molecular formula is , and it has a molecular weight of approximately 348.38 g/mol.

Anticonvulsant Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticonvulsant activity. For instance, a study involving similar compounds showed that several derivatives displayed potent effects against seizures induced by maximal electroshock (MES) in male Wistar rats. The most effective compounds from that series were compared against phenytoin, a standard anticonvulsant drug, indicating that modifications in the oxadiazole structure can enhance anticonvulsant properties .

Table 1: Anticonvulsant Activity of Related Oxadiazole Derivatives

| Compound | Dose (mg/kg) | MES Protection (%) | Neurotoxicity (Rotorod Test) |

|---|---|---|---|

| 8d | 100 | 85 | No |

| 8e | 100 | 90 | No |

| 8f | 100 | 80 | No |

| Phenytoin | 20 | 100 | Yes |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of the oxadiazole ring significantly contributes to the biological activity of these compounds. Modifications on the phenyl ring or the piperidine nitrogen can lead to variations in potency and selectivity for specific biological targets .

While specific mechanisms for N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide are yet to be fully elucidated, it is hypothesized that similar oxadiazole derivatives may exert their effects through modulation of neurotransmitter systems or ion channels involved in seizure activity. The interaction with GABAergic systems or sodium channels could be potential pathways for their anticonvulsant effects .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticonvulsant properties. In vivo testing indicated that certain modifications led to increased efficacy without significant neurotoxic effects. This highlights the potential for developing safer anticonvulsant medications based on the oxadiazole scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.